N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
- Toxicity Assessment, Tumor Inhibition, and Antioxidant Properties : A study by Faheem (2018) explored various derivatives of 1,3,4-oxadiazole for their potential in toxicity assessment, tumor inhibition, and antioxidant properties. This research indicates the broad applicability of such compounds in pharmacological and toxicological studies (Faheem, 2018).
Synthesis and Anticancer Properties
- Anticancer Activity : Vinayak et al. (2014) synthesized derivatives of 1,3,4-oxadiazole and evaluated their cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in developing anticancer therapies (Vinayak et al., 2014).
Antimicrobial Evaluation
- Antimicrobial and Hemolytic Activity : Gul et al. (2017) investigated 1,3,4-oxadiazole derivatives for their antimicrobial and hemolytic activities, demonstrating their potential as antimicrobial agents with varying efficacy depending on the compound (Gul et al., 2017).
Adenosine Receptor Antagonism
- Human Adenosine A3 Receptor Antagonists : Jung et al. (2004) synthesized derivatives including 1,3,4-oxadiazole and evaluated them as antagonists for human adenosine A3 receptors, indicating potential therapeutic applications in modulating adenosine receptor activity (Jung et al., 2004).
Synthesis and Antimicrobial Properties
- Antimicrobial Agents : Parikh and Joshi (2014) worked on synthesizing oxadiazole derivatives and assessing their antimicrobial properties, contributing to the search for new antimicrobial substances (Parikh & Joshi, 2014).
Chemotherapeutic Agent Design
- Chemotherapeutic Agents : Kaya et al. (2017) synthesized hydrazide and oxadiazole derivatives, evaluating them for antimicrobial and antiproliferative activity, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
Compounds with similar structures have been shown to interact with the serotonergic system . This suggests that this compound may also influence serotonin-related pathways, but this needs to be confirmed with further studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-26-14-7-5-13(6-8-14)22-15(25)10-16-23-17(24-27-16)11-3-2-4-12(9-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJVNBPYDDZBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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